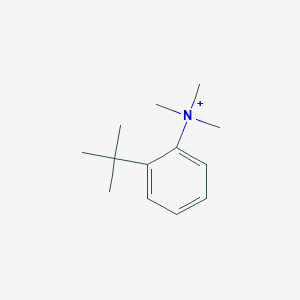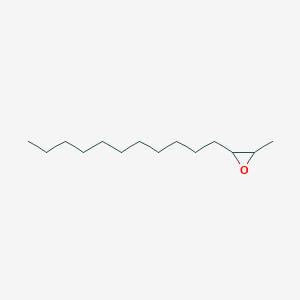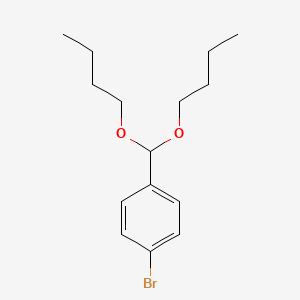
1-Bromo-4-(dibutoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(dibutoxymethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a dibutoxymethyl group. This compound is part of the broader class of bromobenzenes, which are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The bromination typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The subsequent introduction of the dibutoxymethyl group can be achieved through a reaction with dibutoxymethanol under acidic conditions.
Industrial Production Methods: Industrial production of 1-Bromo-4-(dibutoxymethyl)benzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(dibutoxymethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products:
Substitution: Formation of phenols, amines, or other substituted benzenes.
Oxidation: Formation of benzoic acids or quinones.
Reduction: Formation of hydrocarbons or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(dibutoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(dibutoxymethyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack . This results in the formation of intermediates that can undergo further reactions, leading to the desired products.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(dimethoxymethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-2,4-dimethoxybenzene
Comparison: 1-Bromo-4-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the dibutoxymethyl group provides steric hindrance and electron-donating effects that influence the compound’s reactivity in substitution and coupling reactions .
Eigenschaften
CAS-Nummer |
103517-17-5 |
|---|---|
Molekularformel |
C15H23BrO2 |
Molekulargewicht |
315.25 g/mol |
IUPAC-Name |
1-bromo-4-(dibutoxymethyl)benzene |
InChI |
InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
BJQKGKDDRFJECJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C1=CC=C(C=C1)Br)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


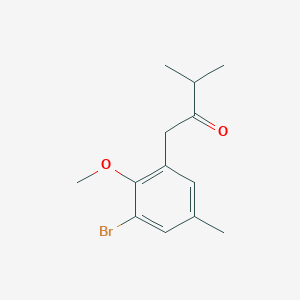
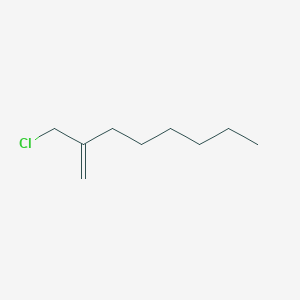

![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
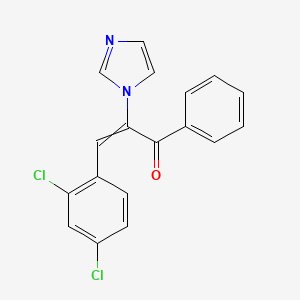
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)

![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
